molecular formula C10H10N4O B5250457 (3-Amino-1,2,4-triazol-4-yl)-(2-methylphenyl)methanone

(3-Amino-1,2,4-triazol-4-yl)-(2-methylphenyl)methanone

Cat. No.: B5250457
M. Wt: 202.21 g/mol
InChI Key: CYOBQXRJVNOEOM-UHFFFAOYSA-N
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Description

(3-Amino-1,2,4-triazol-4-yl)-(2-methylphenyl)methanone is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

(3-amino-1,2,4-triazol-4-yl)-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-7-4-2-3-5-8(7)9(15)14-6-12-13-10(14)11/h2-6H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOBQXRJVNOEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C=NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3-Amino-1,2,4-triazol-4-yl)-(2-methylphenyl)methanone typically involves the reaction of 3-amino-1,2,4-triazole with 2-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

(3-Amino-1,2,4-triazol-4-yl)-(2-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group in the triazole ring can participate in substitution reactions with electrophiles, leading to the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-Amino-1,2,4-triazol-4-yl)-(2-methylphenyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (3-Amino-1,2,4-triazol-4-yl)-(2-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

(3-Amino-1,2,4-triazol-4-yl)-(2-methylphenyl)methanone can be compared with other similar compounds, such as:

    (3-Amino-1,2,4-triazol-4-yl)-(2,5-dimethylphenyl)methanone: This compound has an additional methyl group on the phenyl ring, which may affect its chemical and biological properties.

    (3-Amino-1,2,4-triazol-4-yl)-(2-fluorophenyl)methanone: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

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